
2-氟-4-甲氧基苯甲酰氯
描述
2-Fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
科学研究应用
2-Fluoro-4-methoxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
安全和危害
2-Fluoro-4-methoxybenzoyl chloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . It’s also noted that it causes burns by all exposure routes and is corrosive to metals and skin .
作用机制
Target of Action
This compound is often used in chemical synthesis and proteomics research , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its use in chemical synthesis and proteomics research , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methoxybenzoyl chloride. For instance, its reactivity as an acylating agent means it could be sensitive to the presence of moisture . Additionally, factors such as pH, temperature, and the presence of other reactive species could also influence its stability and reactivity.
生化分析
Biochemical Properties
2-Fluoro-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating acylation reactions. The compound’s reactivity is attributed to the presence of the benzoyl chloride group, which readily forms covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity and protein function, making 2-Fluoro-4-methoxybenzoyl chloride a valuable tool in biochemical research .
Cellular Effects
2-Fluoro-4-methoxybenzoyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and the regulation of gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-methoxybenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function. The compound’s molecular mechanism is essential for its use in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methoxybenzoyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-methoxybenzoyl chloride can maintain its activity over extended periods, making it a reliable reagent for biochemical experiments. Its degradation products may also have biological activity, which needs to be considered in experimental design .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methoxybenzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular function. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2-Fluoro-4-methoxybenzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its potential therapeutic applications and its impact on cellular metabolism. Detailed studies on its metabolic pathways are essential for understanding its biological activity and potential side effects .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-methoxybenzoyl chloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding its transport and distribution is essential for optimizing its use in biochemical research and drug development .
Subcellular Localization
2-Fluoro-4-methoxybenzoyl chloride’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. Detailed studies on its subcellular localization are crucial for understanding its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxybenzoyl chloride can be synthesized from 2-fluoro-4-methoxybenzoic acid. The typical synthetic route involves the reaction of 2-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction is carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction. The reaction mixture is then distilled to obtain the desired product as a white solid .
Industrial Production Methods
In industrial settings, the production of 2-fluoro-4-methoxybenzoyl chloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-Fluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form 2-fluoro-4-methoxybenzoic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions of bases like sodium hydroxide.
Condensation: The reaction with amines is usually carried out in an organic solvent like dichloromethane or chloroform.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis.
相似化合物的比较
Similar Compounds
- 4-Methoxybenzoyl chloride
- 2-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
- 3-Methoxybenzoyl chloride
Uniqueness
2-Fluoro-4-methoxybenzoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability, while the methoxy group provides additional sites for further functionalization .
属性
IUPAC Name |
2-fluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLDNUXKNREILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560870 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-24-4 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



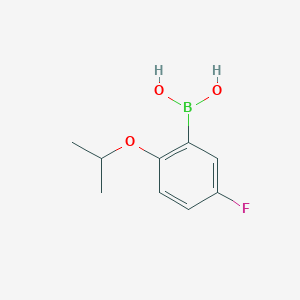


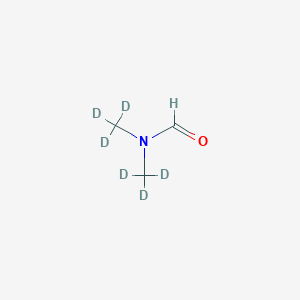
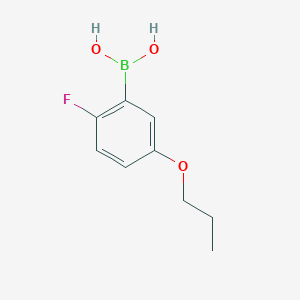

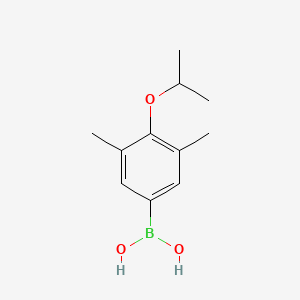
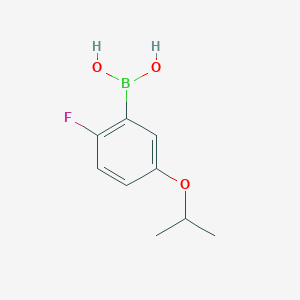
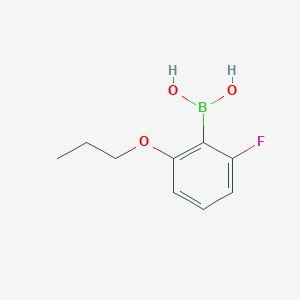
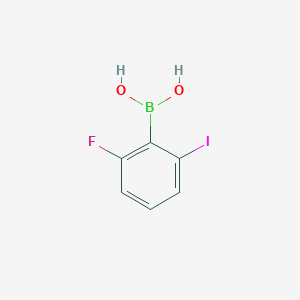
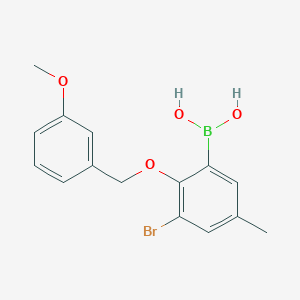

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)
